molecular formula C19H15FN6OS B2869897 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 863459-87-4

2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2869897
CAS No.: 863459-87-4
M. Wt: 394.43
InChI Key: LRJGUHYAJSZWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a sulfanyl-acetamide linkage and distinct aromatic substituents. Its core structure consists of a fused triazolo-pyrimidine ring system substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-acetamide moiety at position 5. Such derivatives are often explored for kinase inhibition or antimicrobial activity due to the triazolopyrimidine scaffold’s ability to mimic purine bases in biological targets .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-12-3-2-4-14(9-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-7-5-13(20)6-8-15/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJGUHYAJSZWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the formation of the sulfanylacetamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways involving triazolopyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

  • Structural Differences :
    • The benzyl group in this analog is substituted with a 4-fluoro atom (vs. the 3-methylphenyl group in the target compound).
    • The triazolopyrimidine core carries a 4-methylphenyl substituent (vs. 4-fluorophenyl in the target compound).
  • Functional Implications: The 4-fluorobenzyl group may enhance lipophilicity and metabolic stability compared to the 3-methylphenyl acetamide tail.

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Structural Differences :
    • Contains a sulfonamide group (vs. sulfanyl-acetamide in the target compound).
    • The triazolo-pyrimidine core is substituted with a 5-methyl group and a 2,6-difluorophenyl sulfonamide tail.
  • Functional Implications :
    • Sulfonamide groups typically enhance acidity and hydrogen-bonding capacity, which may improve herbicidal activity (flumetsulam’s primary use).
    • The difluorophenyl group increases electronegativity, favoring interactions with plant acetolactate synthase enzymes .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structural Differences: Features an oxazolidinone ring (vs. triazolopyrimidine) and a methoxy-acetamide chain. The aromatic group is a 2,6-dimethylphenyl (vs. 3-methylphenyl).
  • Functional Implications: The oxazolidinone moiety confers rigidity and may improve systemic translocation in plants.

Comparative Data Table

Property/Compound Target Compound N-(4-Fluorobenzyl) Analog Flumetsulam Oxadixyl
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Triazolo[1,5-a]pyrimidine Oxazolidinone
Key Substituents 4-Fluorophenyl, 3-methylphenyl-acetamide 4-Methylphenyl, 4-fluorobenzyl 5-Methyl, 2,6-difluorophenyl 2,6-Dimethylphenyl, methoxy
Functional Group Sulfanyl-acetamide Sulfanyl-acetamide Sulfonamide Methoxy-acetamide
Reported Activity Hypothesized kinase inhibition Undisclosed (structural analog) Herbicide Fungicide
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 ~2.1 (polar sulfonamide) ~2.9

Research Findings and Implications

  • Target Compound vs. The 3-methylphenyl-acetamide tail could improve metabolic stability over the benzyl group due to reduced susceptibility to oxidative degradation .
  • Target Compound vs. Flumetsulam/Oxadixyl: The sulfanyl-acetamide linkage in the target compound offers greater flexibility than flumetsulam’s sulfonamide, possibly enabling broader target engagement.

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the triazolopyrimidine family, characterized by a complex structure that includes a triazole ring fused with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can disrupt cell proliferation and induce apoptosis in cancer cells. The inhibition of CDK2 has been linked to significant effects on cell cycle progression pathways, making it a target for cancer therapeutics .

Anticancer Activity

Research studies have demonstrated that compounds similar to 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide exhibit potent anticancer activities. For instance:

  • In vitro studies have shown that derivatives of triazolopyrimidine compounds can significantly inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A431 (epidermoid carcinoma) with IC50 values in the nanomolar range .
  • Case studies indicate that modifications in the chemical structure can enhance the selectivity and potency against specific cancer types .

Enzyme Inhibition

The compound's mechanism includes:

  • Inhibition of kinases involved in critical signaling pathways that regulate cell growth and survival. This inhibition can lead to decreased tumor growth and increased sensitivity to other therapeutic agents .
  • Studies have shown that related compounds can inhibit other kinases such as VEGFR-2 and c-Met, further supporting their potential as multifunctional anticancer agents .

Data Table: Biological Activity Summary

Activity Type Target IC50 (µM) Cell Line Reference
AntiproliferativeCDK20.98 ± 0.08A549
AntiproliferativeCDK21.05 ± 0.17MCF-7
AnticancerVarious (kinases)Nanomolar rangeA431
Enzyme InhibitionVEGFR-2Not specifiedNot specified

Case Studies

  • MCF-7 Cell Line Study : A study reported that a derivative of the triazolopyrimidine series showed significant cytotoxicity against the MCF-7 breast cancer cell line, with enhanced activity compared to earlier analogs .
  • A431 Cell Line Study : Another investigation highlighted that modifications in the triazolopyrimidine structure led to improved selectivity and potency against epidermoid carcinoma cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.